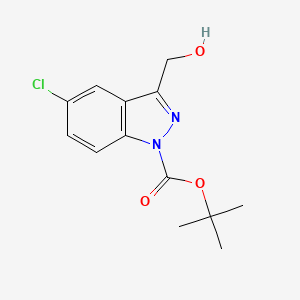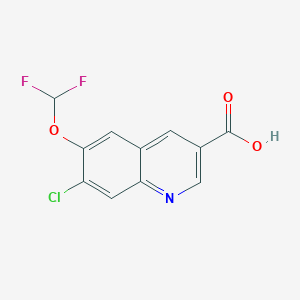
7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid is a quinoline derivative known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 7th position, a difluoromethoxy group at the 6th position, and a carboxylic acid group at the 3rd position of the quinoline ring. It is often used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antibacterial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid typically involves multiple steps starting from readily available precursors. One common method involves the reaction of 2,4-dichloro-5-fluorobenzoylacetate with ethyl 2,4-dichloro-5-fluorobenzoylacetate to form the intermediate, which is then cyclized to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like toluene and p-toluenesulfonic acid is common to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is an intermediate in the synthesis of antibacterial agents, particularly fluoroquinolones.
Wirkmechanismus
The mechanism of action of 7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid is primarily related to its role as an intermediate in the synthesis of fluoroquinolone antibiotics. These antibiotics work by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in the synthesis of ciprofloxacin.
7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid: Used in the synthesis of various pharmaceutical agents.
Uniqueness
7-Chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .
Eigenschaften
Molekularformel |
C11H6ClF2NO3 |
|---|---|
Molekulargewicht |
273.62 g/mol |
IUPAC-Name |
7-chloro-6-(difluoromethoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H6ClF2NO3/c12-7-3-8-5(2-9(7)18-11(13)14)1-6(4-15-8)10(16)17/h1-4,11H,(H,16,17) |
InChI-Schlüssel |
SYERMEUHRXXBHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=CC2=NC=C1C(=O)O)Cl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


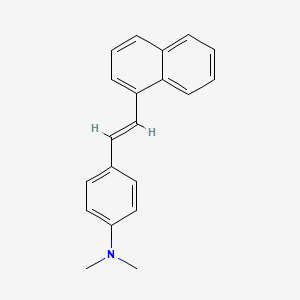
![{1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11846008.png)

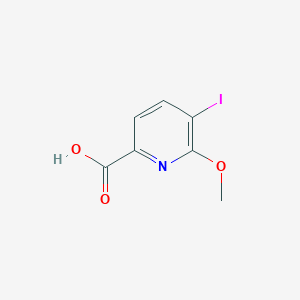

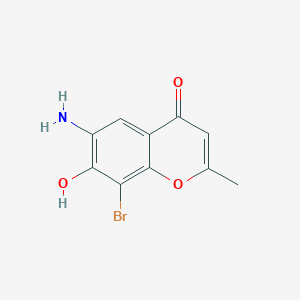
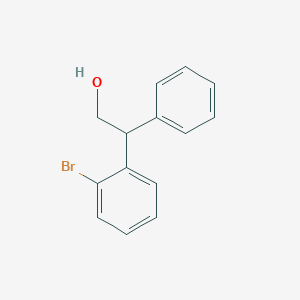
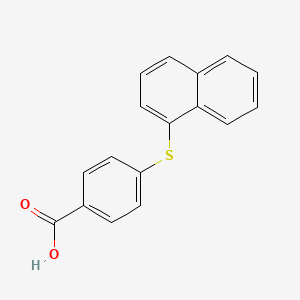
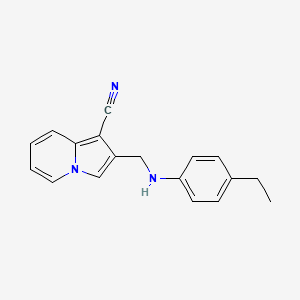
![5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11846076.png)
![7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11846091.png)


